molecular formula C21H23NO10 B014588 Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 76101-13-8

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No. B014588
CAS RN: 76101-13-8
M. Wt: 449.4 g/mol
InChI Key: XNOVFZQMJSRWNJ-PDOZGGDVSA-N
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Description

Synthesis Analysis

The synthesis of N-protected glycosides like Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves employing different N-protection strategies to enhance the efficiency of glycosylation reactions. For instance, Bednarczyk et al. (2013) explored the synthesis of differently N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides, which are crucial intermediates for further glycosylation reactions. The study highlights the application of these intermediates in the synthesis of glycoconjugates by testing various amine group protections, including phthaloyl (Phth) protections, underscoring the compound's relevance in synthesizing biologically significant molecules (Bednarczyk et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is critically assessed through crystallographic analysis, providing insights into their conformational dynamics and chemical behavior. For example, single-crystal X-ray diffraction analysis of 3,4,6-tri-O-acetyl-2-deoxy-2-tetrachlorophthalimido-β-D-glucopyranosyl chloride, a related compound, offers detailed information on the orientations of pyranose substituents and the planarity of the acetoxy and phthalimido groups. This analysis reveals the compound's structural properties, including mesomeric effects and the preference for the cis orientation of acetoxy groups in the crystal lattice, which are crucial for understanding its chemical reactivity and interactions (Bednarczyk et al., 2013).

Scientific Research Applications

Synthesis of Disaccharide Repeating Units

The compound has been used in the synthesis of disaccharide repeating units of peptidoglycan, demonstrating its utility in constructing complex carbohydrate structures. For example, it facilitated the synthesis of a fully protected [beta-D-GlcNPhth-(1----4)-MurNAc] methyl ester derivative, which is important for studying bacterial cell wall components (Kantoci, Keglević, & Derome, 1987).

Creation of Glycoprotein Hormone Models

Additionally, it has been instrumental in creating models of pituitary glycoprotein hormones. For instance, its use in synthesizing a peripheral trisaccharide sequence of lutropin highlights its role in the study of hormone structure and function (Nishimura & Kuzuhara, 1990).

Development of Analogues for Biological Studies

This compound has also been used to develop analogues of biological molecules. For instance, the synthesis of 2"-hydroxy, 4"-deoxy, and 4"-epi analogues of a terminal trisaccharide of globotetraose showcases its utility in modifying sugar molecules for specific scientific investigations (Nilsson, Wendler, & Magnusson, 1994).

Efficient Synthesis of Disaccharides

The compound has contributed to the efficient synthesis of disaccharides, as demonstrated by the synthesis of allyl and benzyl derivatives of glucopyranuronate trichloroacetimidates, showcasing its role in facilitating glycosylation reactions (Soliman, Bassily, El-Sokkary, & Nashed, 2003).

Exploration of N-Protected Glycosyl Chlorides

Exploration of differently N-protected glycosyl chlorides, where this compound served as a basis for creating various protected glucopyranosyl chlorides, illustrates its versatility in synthetic chemistry. This has implications for the synthesis of complex molecules, such as diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside, and contributes to the understanding of molecular orientations in crystal structures (Bednarczyk et al., 2013).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15-,16-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOVFZQMJSRWNJ-PDOZGGDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550704
Record name Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate

CAS RN

76101-13-8
Record name Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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